molecular formula C7H13ClF3NO2 B6184524 (3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride CAS No. 2624108-85-4

(3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride

Cat. No.: B6184524
CAS No.: 2624108-85-4
M. Wt: 235.6
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Description

(3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride is a chemical compound with the molecular formula C6H10F3NO. It is a piperidine derivative that features a trifluoromethyl group and a methoxy group, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Methoxylation: The methoxy group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Hydrochloride Formation: The final step involves the conversion of the compound to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large reactors are used to carry out the cyclization, trifluoromethylation, and methoxylation reactions.

    Purification: The compound is purified using techniques such as crystallization, distillation, or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in the body, modulating their activity.

    Pathways Involved: It may influence pathways related to neurotransmission, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • (3R,5S)-5-(trifluoromethyl)piperidin-3-ol
  • (3R,5S)-5-methoxy-3-(methyl)piperidin-3-ol
  • (3R,5S)-5-methoxy-3-(fluoromethyl)piperidin-3-ol

Uniqueness

    Trifluoromethyl Group: The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability.

    Methoxy Group: The methoxy group contributes to the compound’s unique pharmacokinetic properties and biological activity.

Properties

CAS No.

2624108-85-4

Molecular Formula

C7H13ClF3NO2

Molecular Weight

235.6

Purity

95

Origin of Product

United States

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